
Bis-(2-nitrophenyl)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-nitrophenyl)phenylamine is a chemical compound used for proteomics research . Its molecular formula is C18H13N3O4 and has a molecular weight of 335.31 .
Molecular Structure Analysis
The molecular structure of Bis-(2-nitrophenyl)phenylamine consists of a phenylamine group attached to two nitrophenyl groups . The molecular formula is C18H13N3O4 .Physical And Chemical Properties Analysis
Bis-(2-nitrophenyl)phenylamine has a density of 1.4±0.1 g/cm3, a boiling point of 526.0±35.0 °C at 760 mmHg, and a flash point of 271.9±25.9 °C . It also has a molar refractivity of 93.2±0.3 cm3, a polar surface area of 95 Å2, and a molar volume of 244.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Effects of Nitrophenols
Nitrophenols, which share a structural motif with Bis-(2-nitrophenyl)phenylamine, have been extensively studied for their occurrence, transformation, and effects in the environment. The atmospheric occurrence and transformation of nitrophenols, including their formation through photochemical processes and their presence in various environmental matrices, are of significant interest due to their potential health impacts and environmental persistence (Harrison et al., 2005). This research could imply similar considerations for the environmental behavior of Bis-(2-nitrophenyl)phenylamine, especially in terms of its stability, transformation products, and ecological effects.
Applications and Concerns of Bisphenol Derivatives
Bisphenol A (BPA) and its derivatives, while structurally different, offer insights into the broad utility and associated health concerns of chemicals used in industrial applications. BPA's widespread use in plastics, epoxy resins, and other consumer products has raised concerns due to its endocrine-disrupting effects and environmental persistence. Studies focusing on alternatives to BPA, their safety, and environmental impacts highlight the ongoing search for safer chemical substitutes that could similarly apply to research and development efforts involving Bis-(2-nitrophenyl)phenylamine (Shalenie P. den Braver-Sewradj et al., 2020).
Considerations for Chemical Use and Disposal
The research on bisphosphonates, including their pharmacokinetic properties, offers a perspective on the importance of understanding the environmental fate and human health implications of chemical compounds. While bisphosphonates are used in medical applications, the considerations regarding their absorption, distribution, metabolism, and excretion (ADME) are crucial for all chemicals, including Bis-(2-nitrophenyl)phenylamine. This understanding aids in assessing potential environmental impacts and health risks associated with the use and disposal of chemicals (Lin, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-nitro-N-(2-nitrophenyl)-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21(24)25/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVAXVFTBWYHKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652478 |
Source


|
| Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127074-39-9 |
Source


|
| Record name | 2-Nitro-N-(2-nitrophenyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



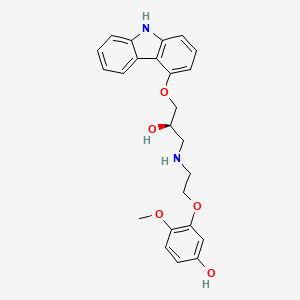
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
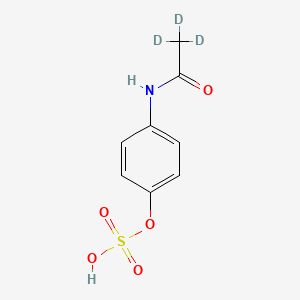

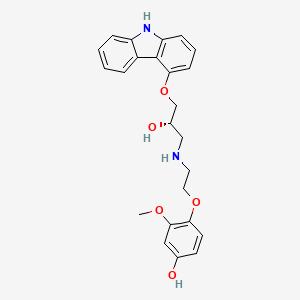
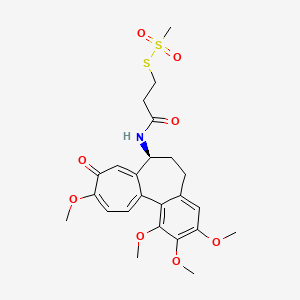
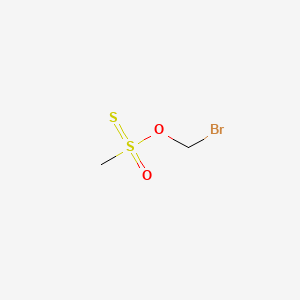
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
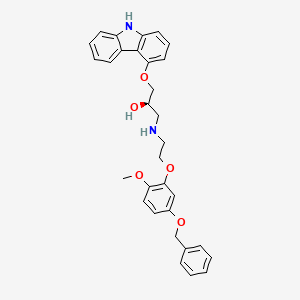
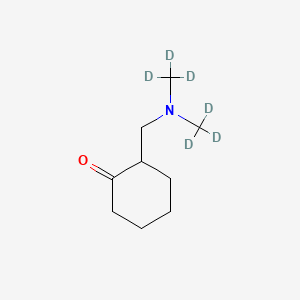
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)